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Compound of Interest

Compound Name: ML356

Cat. No.: B609152

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to
the mechanisms and effects of two prominent Fatty Acid Synthase inhibitors.

In the landscape of metabolic research and oncology, the inhibition of fatty acid synthase
(FASN) has emerged as a compelling therapeutic strategy. FASN, the sole enzyme responsible
for the de novo synthesis of long-chain fatty acids, is notably upregulated in many cancer types
and metabolic disorders. This guide provides a detailed comparative study of two widely
utilized FASN inhibitors, ML356 and C75, focusing on their effects on lipid synthesis, cellular
viability, and underlying signaling pathways.

At a Glance: ML356 vs. C75
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Feature

ML356

C75

Primary Target Domain

Thioesterase (TE)

B-Ketoacyl Synthase (KS)

Selectivity

High for FASN-TE domain

Broader spectrum, with off-

target effects noted

Mechanism of Action

Blocks the final step of fatty
acid synthesis, the release of
palmitate from the FASN

complex.

Primarily inhibits the
condensation reaction in the
initial stages of fatty acid
elongation. Also reported to
inhibit the TE domain and
activate Carnitine
Palmitoyltransferase-1 (CPT-
1).

Reported IC50 (FASN
Inhibition)

0.334 uM (isolated FASN-TE

domain)

32.43 pM (in human A375

cells)

Reported IC50 (Cellular

Palmitate Synthesis)

20 puM (PC-3 cells)

Not explicitly available in a

directly comparable format.

Downstream Signaling

Inhibition of FASN by selective
inhibitors can impact pathways
such as PI3K-AKT-mTOR.

Modulates AMPK and PI3K-
AKT-mTOR signaling

pathways.

Clinical Development

Valued as a selective
biochemical probe for studying
FASN biology.

First-generation inhibitor with
noted side effects and a
complex pharmacological
profile that has impeded
clinical advancement.

Quantitative Data Summary

The following tables summarize the available quantitative data for ML356 and C75 from various
studies. It is important to note that direct comparison of IC50 values should be approached with
caution due to variations in experimental conditions across different studies.

Table 1: FASN Inhibition and Cellular Effects
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Cell

Compound Assay Type . IC50 Value Citation(s)
Line/System
Purified
FASN-TE _
ML356 ) o recombinant 0.334 uM [1]
Domain Inhibition
FASN-TE
De novo
) PC-3 (prostate
Palmitate 20 pM [1]
) cancer)
Synthesis
FASN Inhibition
] PC-3 (prostate
C75 (Clonogenic 35 uM [2]
cancer)
Assay)
FASN Inhibition
] LNCaP (prostate
(Spheroid 50 uM [2]
cancer)
Growth)
FASN Inhibition
_ A375
(Functional 32.43 uM [3]
(melanoma)
Assay)

Mechanisms of Action and Signaling Pathways

ML356 and C75 inhibit FASN through distinct mechanisms, leading to different downstream
cellular consequences.

ML356: A Selective Thioesterase Domain Inhibitor

ML356 is a potent and selective inhibitor of the thioesterase (TE) domain of FASN.[1] The TE
domain is responsible for the final step in de novo fatty acid synthesis, which is the hydrolytic

release of the newly synthesized palmitate chain from the acyl carrier protein domain of FASN.

By inhibiting the TE domain, ML356 effectively traps the fatty acid on the enzyme, preventing

its utilization for lipid synthesis and downstream signaling. The selective inhibition of FASN can

lead to the downregulation of signaling pathways that are dependent on lipid modifications for

protein function and localization, such as the PISK-AKT-mTOR pathway.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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